molecular formula C5H3FNNaO2S B6308665 Sodium 6-fluoropyridine-2-sulfinate CAS No. 2622208-84-6

Sodium 6-fluoropyridine-2-sulfinate

Cat. No.: B6308665
CAS No.: 2622208-84-6
M. Wt: 183.14 g/mol
InChI Key: MLGVGPOERPXZDH-UHFFFAOYSA-M
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Description

Sodium 6-fluoropyridine-2-sulfinate is an organosulfur compound with the molecular formula C5H3FNNaO2S. It is a heterocyclic building block used primarily in research and industrial applications. This compound is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 6-fluoropyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced under an inert atmosphere and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-fluoropyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 6-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is explored for its potential in drug development and as a precursor for pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 6-fluoropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, facilitating the formation of new chemical bonds. Its molecular targets and pathways depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

  • Sodium 4-fluoropyridine-2-sulfinate
  • Sodium 3-fluoropyridine-2-sulfinate
  • Sodium 5-fluoropyridine-2-sulfinate

Comparison: Sodium 6-fluoropyridine-2-sulfinate is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical behavior and selectivity in reactions .

Properties

IUPAC Name

sodium;6-fluoropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGVGPOERPXZDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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